
6-methyl-N-(1-phenylpyrazol-3-yl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-N-(1-phenylpyrazol-3-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is also known as MPPC and is synthesized using various methods.
作用机制
MPPC inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, leading to the inhibition of cell growth and proliferation. MPPC also inhibits the activity of other kinases, including casein kinase 1 and 2, by a similar mechanism.
Biochemical and Physiological Effects:
MPPC has been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. MPPC has also been shown to inhibit the growth of bacteria, making it a potential candidate for the development of antibacterial agents.
实验室实验的优点和局限性
The advantages of using MPPC in lab experiments include its potency, selectivity, and ease of synthesis. However, the limitations include its poor solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of MPPC. One potential direction is the development of MPPC-based anti-cancer drugs. Another direction is the study of the role of CK2 in various cellular processes using MPPC as a tool. Additionally, the development of MPPC-based biosensors and other biotechnological applications is also a promising direction for future research.
Conclusion:
In conclusion, 6-methyl-N-(1-phenylpyrazol-3-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MPPC involves several methods, and it has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and biotechnology. MPPC inhibits the activity of CK2 and other kinases, making it a valuable tool for the study of kinase signaling pathways. MPPC has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
The synthesis of MPPC involves several methods, including the reaction of 2-chloronicotinic acid with 1-phenyl-3-methylpyrazole in the presence of a base, followed by the reaction with a suitable amine to form the desired product. Another method involves the reaction of 2-chloronicotinic acid with 1-phenyl-3-methylpyrazole in the presence of a suitable amine and a coupling agent. Both methods yield MPPC in good yields and purity.
科学研究应用
MPPC has been extensively studied for its potential applications in various fields. In medicinal chemistry, MPPC has been identified as a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell growth and proliferation. MPPC has also been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs.
In biochemistry, MPPC has been used as a tool to study the role of CK2 in various cellular processes. It has also been shown to inhibit the activity of other kinases, including casein kinase 1 and 2, making it a valuable tool for the study of kinase signaling pathways.
In biotechnology, MPPC has been used as a ligand for the immobilization of proteins and enzymes on solid supports, making it a useful tool for the development of biosensors and other biotechnological applications.
属性
IUPAC Name |
6-methyl-N-(1-phenylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-6-5-9-14(17-12)16(21)18-15-10-11-20(19-15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVBMYQRTZSWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

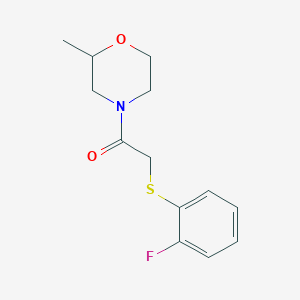
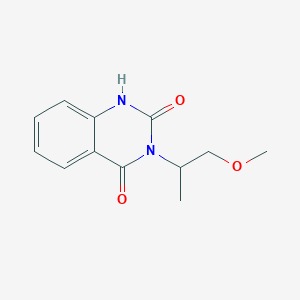
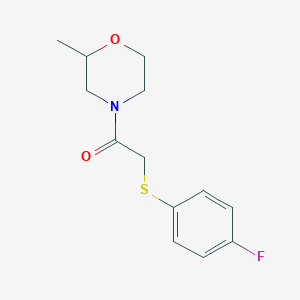
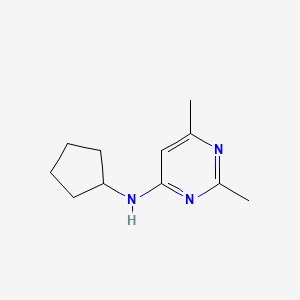
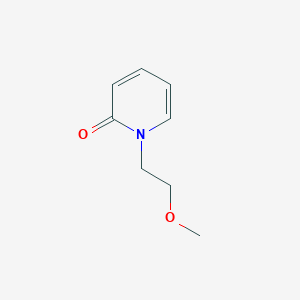
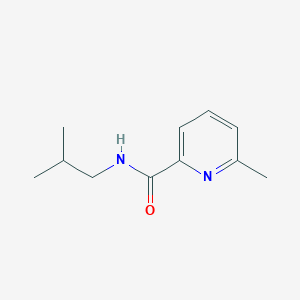
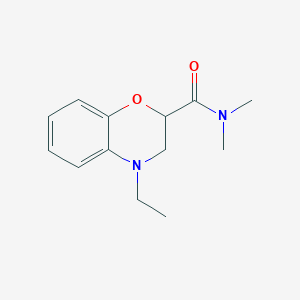
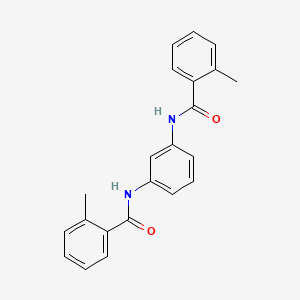
![1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea](/img/structure/B7517046.png)

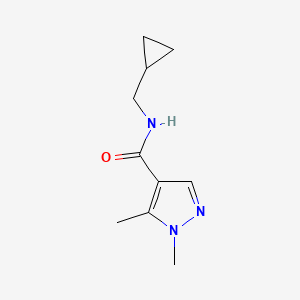
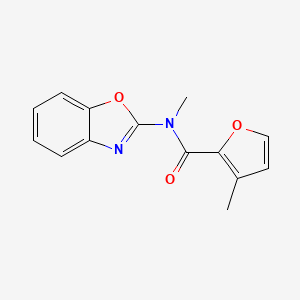
![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)
![5-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7517073.png)